

# DSPE-PEG14-COOH: An In-depth Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Dspe-peg14-cooh	
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Topic: **DSPE-PEG14-COOH** Structure and Properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-14] (**DSPE-PEG14-COOH**) is a functionalized phospholipid-polymer conjugate integral to the advancement of nanomedicine, particularly in drug delivery systems. Its amphiphilic nature, combining a hydrophobic lipid anchor with a hydrophilic polyethylene glycol (PEG) spacer terminated by a reactive carboxyl group, enables the formation of sterically stabilized nanoparticles such as liposomes and micelles. This "stealth" characteristic imparted by the PEG chain prolongs systemic circulation, while the terminal carboxyl group offers a versatile handle for the covalent attachment of targeting ligands. This guide provides a comprehensive overview of the structure, physicochemical properties, and biological applications of **DSPE-PEG14-COOH**. It further details established experimental protocols for liposome formulation, active drug loading, and ligand conjugation, and outlines key characterization techniques, serving as a critical resource for researchers in the field.

## Structure and Physicochemical Properties

**DSPE-PEG14-COOH** is a heterobifunctional lipid-PEG conjugate. The structure consists of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid, which is a saturated 18-carbon phospholipid. This hydrophobic anchor is covalently linked to a hydrophilic polyethylene glycol



(PEG) chain composed of approximately 14 ethylene oxide repeating units. The PEG chain terminates in a carboxylic acid (-COOH) functional group, which is available for further chemical modification.[1] This amphiphilic architecture drives the self-assembly of **DSPE-PEG14-COOH** in aqueous environments to form micelles or to integrate into the lipid bilayers of liposomes, with the PEG chains extending into the aqueous phase.[1][2]

## **Data Presentation: Quantitative Properties**

The following tables summarize the key quantitative data for DSPE-PEG14-COOH.

Table 1: Chemical and Physical Properties of DSPE-PEG14-COOH

Property	Value	Reference
Synonyms	DSPE-PEG-Acid, DSPE-PEG- Carboxylic acid	[2][3]
CAS Number	1403744-37-5	[2][3]
Molecular Weight (MW)	~1523 g/mol	[4]
Appearance	White to off-white solid	
Solubility	Soluble in chloroform, methylene chloride, DMF, DMSO. Forms micelles in water.	[1]
Storage Temperature	-20°C to -5°C, protect from sunlight	[2][3][4]

Table 2: Micellar and Surface Properties (Representative for DSPE-PEG Conjugates)



Property	Value Range	Reference
Critical Micelle Concentration (CMC)	0.5 - 1.5 μM (Varies with PEG length)	[5]
pKa of Terminal COOH	~4.0 - 5.0	
Zeta Potential of Micelles (at neutral pH)	Negative	

## **Biological Properties and Applications**

The unique structure of **DSPE-PEG14-COOH** confers several critical biological properties that are leveraged in advanced drug delivery systems.

- Biocompatibility and Biodegradability: Both the phospholipid (DSPE) and PEG components are well-known for their excellent biocompatibility and are biodegradable, minimizing systemic toxicity.[6][7][8]
- Prolonged Circulation (Stealth Effect): The hydrophilic and flexible PEG chains form a
  hydrated layer on the nanoparticle surface. This layer provides a steric barrier that reduces
  the adsorption of opsonin proteins, thereby inhibiting recognition and clearance by the
  mononuclear phagocyte system (MPS). The result is a significantly extended circulation halflife of the drug carrier in the bloodstream.[1]
- Targeted Drug Delivery: The terminal carboxylic acid group is a key functional feature, allowing for the covalent conjugation of targeting molecules such as antibodies, peptides (e.g., RGD), or small molecules.[1][9] This functionalization enables the nanoparticles to actively bind to and accumulate at specific disease sites, such as tumors, enhancing therapeutic efficacy while reducing off-target side effects.
- Versatility in Nanoparticle Formulation: DSPE-PEG14-COOH is a crucial component in various nanocarriers, including conventional liposomes, solid lipid nanoparticles, and polymer-lipid hybrid nanoparticles, to improve their stability and pharmacokinetic profiles.[7]
   [9]

# **Experimental Protocols**



This section provides detailed methodologies for common experimental procedures involving DSPE-PEG14-COOH.

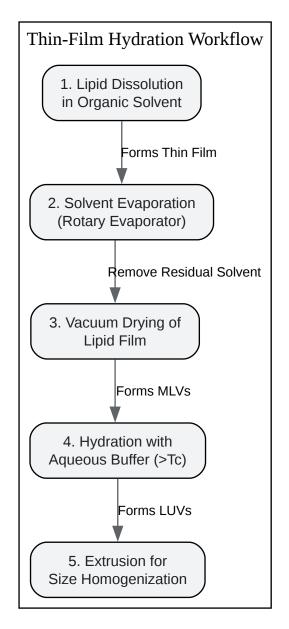
## **Liposome Formulation by Thin-Film Hydration**

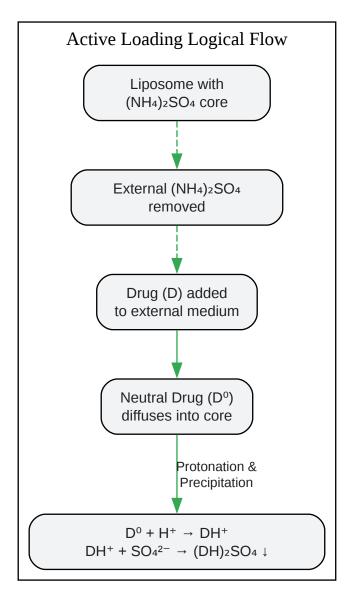
This is the most common method for preparing liposomes incorporating **DSPE-PEG14-COOH**.

#### Methodology:

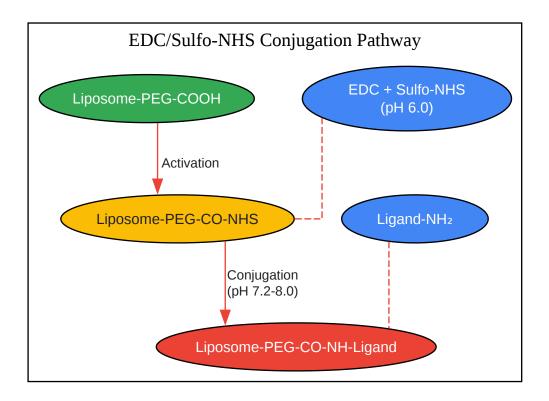
- Lipid Dissolution: Co-dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG14-COOH in a molar ratio such as 55:40:5) in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.
- Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc). This process results in the formation of a thin, uniform lipid film on the inner wall of the flask.
- Film Drying: The lipid film is further dried under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.
- Hydration: The dry lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, sucrose solution) by gentle rotation or vortexing. The temperature of the hydration buffer must be kept above the Tc of the lipid mixture. This step results in the spontaneous formation of multilamellar vesicles (MLVs).
- Size Reduction (Homogenization): To produce smaller, unilamellar vesicles (LUVs) with a
  uniform size distribution, the MLV suspension is subjected to sonication (probe or bath) or,
  more commonly, extrusion through polycarbonate membranes with a defined pore size (e.g.,
  100 nm).











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